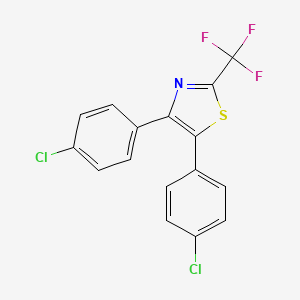
Thiazole, 4,5-bis(4-chlorophenyl)-2-(trifluoromethyl)-
Cat. No. B8309516
Key on ui cas rn:
70529-36-1
M. Wt: 374.2 g/mol
InChI Key: QJRGQWNURIDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04168315
Procedure details


The above acetophenones are prepared as in Steps I and II of Example 2. (1) Substituting phenylacetic acid for p-chlorophenylacetic acid and benzene for chlorobenzene affords 2-bromo-2-phenylacetophenone. (2) The preparation of p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone is described in Steps I and II of Example 2. (3) Substituting p-fluorophenylacetic acid for p-chlorophenylacetic acid and fluorobenzene for chlorobenzene affords p-fluoro-2-bromo-2-(p-fluorophenyl)acetophenone. (4) Substituting p-isopropoxyphenylacetic acid for p-chlorophenylacetic acid and isopropoxybenzene for chlorobenzene affords p-isopropoxy-2-bromo-2-(p-isopropoxyphenyl)acetophenone. (5) Substituting m,p-dimethoxyphenylacetic acid for p-chlorophenylacetic acid and m,p-dimethoxybenzene for chlorobenzene affords m,p-dimethoxy-2-bromo-2-(m,p-dimethoxyphenyl)acetophenone.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC([C:8](=[O:18])[CH:9]([Br:17])[C:10]2[CH:15]=[CH:14][C:13](Cl)=[CH:12][CH:11]=2)=CC=1.[F:19]C(F)(F)C1SC(C2C=CC(Cl)=CC=2)=C(C2C=CC(Cl)=CC=2)N=1.ClC1C=CC(CC(O)=O)=CC=1.[F:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1>ClC1C=CC=CC=1>[F:53][C:54]1[CH:59]=[CH:58][C:57]([C:8](=[O:18])[CH:9]([Br:17])[C:10]2[CH:15]=[CH:14][C:13]([F:19])=[CH:12][CH:11]=2)=[CH:56][CH:55]=1
|
Inputs


Step One
[Compound]
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
p-chloro-2-bromo-2-(p-chlorophenyl)acetophenone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C1=CC=C(C=C1)Cl)Br)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1SC(=C(N1)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl)(F)F
|
Step Three
[Compound]
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(C1=CC=C(C=C1)F)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
